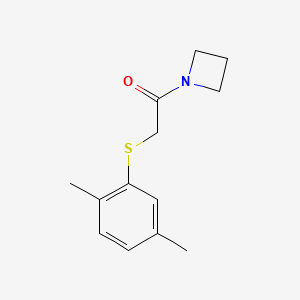
1-(Azetidin-1-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as ABE, and it is a white crystalline powder that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of ABE is not fully understood. However, it has been suggested that ABE inhibits the activity of certain enzymes that are involved in inflammation and cancer cell growth. ABE has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
ABE has been shown to have both biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. ABE has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. In addition, ABE has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the advantages of using ABE in lab experiments is its low toxicity. ABE has been found to be relatively safe even at high doses. Another advantage is its solubility in organic solvents, which makes it easy to use in various experiments. However, one limitation of using ABE is its limited availability. ABE is not commercially available, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for research on ABE. One area of research is the development of more efficient synthesis methods for ABE. Another area of research is the investigation of the potential use of ABE in the treatment of various diseases such as cancer, arthritis, and other inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of ABE and its effects on the human body.
Conclusion:
In conclusion, 1-(Azetidin-1-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chemical compound that has potential applications in various fields. Its synthesis method involves the reaction of 1-(azetidin-1-yl)ethanone with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a catalyst. ABE has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. Its mechanism of action is not fully understood, but it has been suggested that ABE inhibits the activity of certain enzymes that are involved in inflammation and cancer cell growth. ABE has both biochemical and physiological effects, and it is relatively safe to use even at high doses. However, its limited availability is a limitation for its use in lab experiments. Further research is needed to fully understand the potential applications of ABE in various fields.
Synthesis Methods
The synthesis of ABE involves the reaction of 1-(azetidin-1-yl)ethanone with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a catalyst. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure ABE.
Scientific Research Applications
ABE has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. ABE has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of arthritis and other inflammatory diseases.
properties
IUPAC Name |
1-(azetidin-1-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-4-1-5-14)9-10-2-3-11-12(8-10)17-7-6-16-11/h2-3,8H,1,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHRCEZIGOBRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)




![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)



